

onset peak duration action insulin degludec

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Insulin Degludec

CAS No.: 844439-96-9

Cat. No.: S951481

Get Quote

Pharmacokinetic & Pharmacodynamic Profile

The table below summarizes the core quantitative data on **insulin degludec**'s action profile [1] [2].

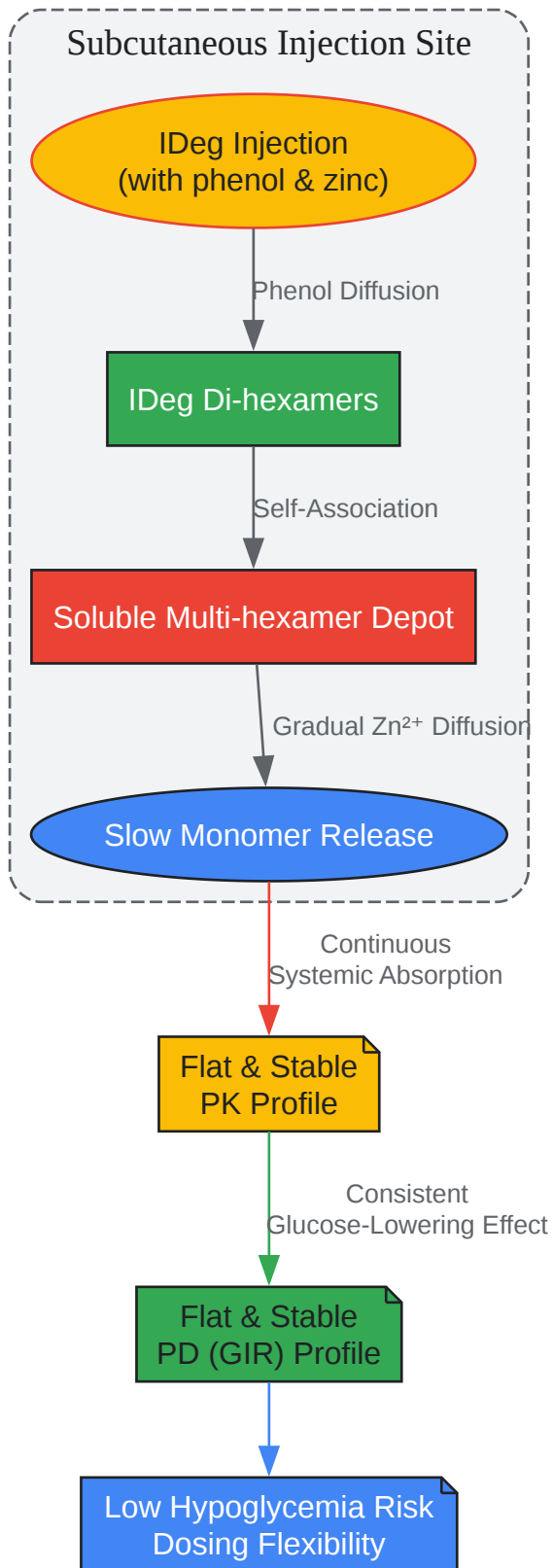
Parameter	Description/Value
Onset of Action	30 - 90 minutes [2]
Peak Action	Peakless (flat and stable pharmacokinetic profile) [1]
Duration of Action	> 24 hours; reported to exceed 42 hours [1] [2]
Half-life	> 25 hours [1]
Time to Steady State	Approximately 3 days of once-daily dosing [1]
Day-to-Day Variability	Four times lower within-subject variability in glucose-lowering effect compared to insulin glargine [1]

Mechanism of Protraction and Experimental Data

The unique pharmacokinetic profile of **insulin degludec** is a direct result of its mechanism of action following subcutaneous injection.

Mechanism of Protraction

Insulin degludec is designed to form a soluble multi-hexamer depot at the injection site. The compound is formulated with phenol and zinc, leading to the formation of di-hexamers. Upon subcutaneous injection, phenol diffuses away, causing the di-hexamers to self-associate into **soluble multi-hexamers**. The slow and steady dissociation of **insulin degludec** monomers from the ends of these multi-hexamers results in a continuous and slow absorption into the systemic circulation, creating an ultra-long and stable action profile [1]. The following diagram illustrates this process and its pharmacokinetic (PK) and pharmacodynamic (PD) consequences.



[Click to download full resolution via product page](#)

Diagram of **Insulin Degludec's** Mechanism of Protraction and Clinical Impact.

Key Experimental Protocols

The robust data on **insulin degludec's** profile were generated using standardized clinical trial methodologies to allow for cross-study comparisons [1].

- **Pharmacokinetic Sampling:** Blood samples were collected at predefined time points pre- and post-dose. Serum concentrations of **insulin degludec** were measured using a **specific sandwich enzyme-linked immunosorbent assay (ELISA)** [1].
- **Pharmacodynamic Assessment (Euglycaemic Clamp):** The glucose-lowering effect (pharmacodynamics) was quantified using a **euglycaemic clamp technique**, often employing a Biostator device. This method involves intravenous infusion of **insulin degludec** (or a comparator) while a variable glucose infusion is simultaneously administered to maintain blood sugar at a constant, target level (euglycaemia). The **Glucose Infusion Rate (GIR)** required to maintain euglycaemia is the primary outcome measure, directly reflecting the insulin's pharmacodynamic activity over time. Clamp durations varied by study but were designed to cover at least one full dosing interval (e.g., 24 hours or longer) [1].
- **Study Populations and Design:** Studies were conducted in subjects with both type 1 and type 2 diabetes. To ensure clean data, a washout period (e.g., 48 hours for other long-acting insulins) was implemented prior to dosing. Most investigations were performed at **steady state**, achieved after about 3 days of once-daily dosing, which reflects clinical use [1].

Clinical Implications for Professionals

The pharmacological properties of **insulin degludec** translate into several key clinical benefits:

- **Flexible Dosing Regimen:** Due to its half-life of over 25 hours and duration of action exceeding 42 hours, **insulin degludec** allows for flexible once-daily dosing. The time of administration can be varied from day to day without compromising glycemic control or increasing hypoglycemia risk, which is a significant advantage for patient adherence and lifestyle [3] [1].
- **Reduced Hypoglycemia Risk:** The flat and stable pharmacodynamic profile, coupled with significantly lower day-to-day variability, contributes to a lower risk of hypoglycemic events, particularly nocturnal hypoglycemia, as demonstrated in clinical trials [3] [1].
- **Consistent Metabolic Control:** The even distribution of glucose-lowering effect over 24 hours provides a consistent basal insulin level, mimicking ideal physiological insulin secretion more closely than earlier-generation analogues [1].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. A Review of the Pharmacological Properties of Insulin and... Degludec [pmc.ncbi.nlm.nih.gov]
2. - Wikipedia Insulin degludec [en.wikipedia.org]
3. Monograph for Professionals - Drugs.com Insulin Degludec [drugs.com]

To cite this document: Smolecule. [onset peak duration action insulin degludec]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b951481#onset-peak-duration-action-insulin-degludec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com